molecular formula C20H17N5O2S2 B2871786 3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide CAS No. 1028025-97-9

3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide

Cat. No.: B2871786
CAS No.: 1028025-97-9
M. Wt: 423.51
InChI Key: DYGVFAHNSNFLDS-UHFFFAOYSA-N
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Description

The compound “3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide” is a complex organic molecule . It contains several functional groups, including a cyanomethyl sulfanyl group, an imidazoquinazolinone group, and a thiophenylmethyl group .


Synthesis Analysis

The synthesis of similar compounds often involves the cyanoacetylation of amines . This process uses various substituted aryl or heteryl amines with alkyl cyanoacetates, under different reaction conditions, to yield cyanoacetamide derivatives . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Chemical Reactions Analysis

The compound may undergo a variety of chemical reactions due to the presence of several reactive groups . For instance, the cyanomethyl group could potentially react with nucleophiles, and the imidazoquinazolinone group could participate in various ring-opening or ring-closing reactions .

Scientific Research Applications

Synthesis and Biological Properties

  • Synthesis and Biological Activity : Research has highlighted the synthesis of various quinazoline derivatives, demonstrating their potential as MAO inhibitors and their moderate antitumor effects against specific cancer models, such as Ehrlich ascites carcinoma (EAC) and sarcoma 180. These compounds have been evaluated for their ability to suppress tumor growth, with some showing a 50-60% suppression rate, indicating their moderate therapeutic effects (Markosyan et al., 2008; Markosyan et al., 2015).
  • Utility in Synthesis of Heterocyclic Compounds : Research into cyanothioformamide derivatives has led to the development of novel heterocyclic compounds with diverse biological activities. These studies provide insights into the reactivity and potential applications of these compounds in synthesizing biologically active molecules, highlighting their versatility in medicinal chemistry (El-Gaby et al., 2004).

Potential Therapeutic Applications

  • Anticancer Activity : Compounds derived from quinazoline scaffolds have been investigated for their antiproliferative activities against various cancer cell lines. These studies provide valuable insights into the structure-activity relationships necessary for optimizing their anticancer properties, suggesting potential therapeutic applications in cancer treatment (El Rayes et al., 2019).
  • Reactivity and Synthesis of Derivatives : The synthesis and reactivity of cyanomethyl derivatives of imidazo[1,2-a]pyridine and related compounds have been explored, shedding light on novel synthetic routes and potential applications in drug development. These studies contribute to the broader understanding of how such compounds can be utilized in creating new therapeutic agents (Kutrov et al., 2008).

Future Directions

The future directions for this compound could involve further exploration of its reactivity and potential applications in the synthesis of heterocyclic compounds . Additionally, its biological activity could be investigated, given that many derivatives of cyanoacetamide have shown diverse biological activities .

Properties

IUPAC Name

3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S2/c21-9-11-29-20-24-15-6-2-1-5-14(15)18-23-16(19(27)25(18)20)7-8-17(26)22-12-13-4-3-10-28-13/h1-6,10,16H,7-8,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGVFAHNSNFLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC#N)CCC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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